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Dimezone

Cat. No.: B1581554
CAS No.: 2654-58-2
M. Wt: 190.24 g/mol
InChI Key: SJSJAWHHGDPBOC-UHFFFAOYSA-N
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Description

Historical Context of Pyrazolidinone Development in Chemical Applications

The development of pyrazolidinone chemistry gained traction in the mid-20th century. Early syntheses often involved cyclocondensation reactions between hydrazines and β-keto esters. The recognition of their potential in various fields, including photography, dyes, and pharmaceuticals, spurred further research and development. arkat-usa.orgrsc.orgrsc.org The discovery of the reducing properties of 1-phenyl-3-pyrazolidinone (Phenidone) in the 1940s by J. D. Kendall at Ilford Limited marked a key historical point, although the compound itself was first prepared in 1890. wikipedia.org Large-scale production of Phenidone became feasible in the early 1950s. wikipedia.org

Classification of Pyrazolidinone Derivatives

Pyrazolidinone derivatives are broadly classified based on the substituents attached to the core ring structure. These substitutions can influence their chemical properties, reactivity, and applications. smolecule.com

Dimezone and this compound S are structurally related to Phenidone (1-phenyl-3-pyrazolidinone). Phenidone is a foundational compound in this series. wikipedia.orgnih.gov Modifications to the Phenidone structure led to the development of derivatives with altered properties, such as increased stability. Methylphenidone, although sharing a similar name, has a distinct structure, being a piperidine (B6355638) derivative (methyl 2-phenyl-2-piperidin-2-ylacetate) rather than a pyrazolidinone. nih.govnih.gov The relationship between Phenidone and the this compound series lies in the modification of the pyrazolidinone ring.

The key distinctions within the this compound series, specifically between this compound and this compound S, lie in their structural variations, which impart different chemical properties, particularly concerning stability.

This compound (also known as 4,4-dimethyl-1-phenylpyrazolidin-3-one) features two methyl groups at the 4-position of the pyrazolidinone ring. nih.gov This dimethyl substitution contributes to increased stability compared to Phenidone, particularly in alkaline solutions, which can cause ring opening in Phenidone. photrio.com

This compound S (also known as 4-(Hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone) has a hydroxymethyl group and a methyl group at the 4-position. ontosight.ainih.gov This substitution pattern provides even greater stability, allowing its use in highly concentrated alkaline formulations. photrio.com

The increased stability of this compound and this compound S relative to Phenidone is a significant chemical distinction, making them preferable in applications requiring longer shelf life or use in alkaline environments. photrio.com

Significance of Pyrazolidinone Core Structures in Chemical Research

The pyrazolidinone core structure is significant in chemical research due to its versatility as a building block for synthesizing a wide range of complex molecules. rsc.orgrsc.orgdigitellinc.comresearchgate.net The ring system can undergo various transformations and functionalizations, allowing for the creation of diverse chemical entities. arkat-usa.orgsmolecule.com

Research involving pyrazolidinones includes their use in stereoselective synthesis, where they can be formed via reactions like 1,3-dipolar cycloadditions. rsc.orgrsc.orgdigitellinc.com They serve as valuable intermediates in the synthesis of other heterocyclic systems and complex molecular architectures. arkat-usa.orgresearchgate.net The ability to introduce various substituents onto the pyrazolidinone core allows for the exploration of structure-property relationships and the development of compounds with specific chemical reactivities. smolecule.comcymitquimica.com

The pyrazolidinone framework is also explored in the context of developing new synthetic methodologies, such as C-H activation reactions. acs.org These studies highlight the core's utility in facilitating complex chemical transformations. researchgate.net

Chemical Properties Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Structural FeaturesStability in AlkaliPubChem CID
PhenidoneC₉H₁₀N₂O162.1921211-phenylpyrazolidin-3-oneLess stable7090 nih.govnih.gov
This compoundC₁₁H₁₄N₂O190.24Not readily available4,4-dimethyl-1-phenylpyrazolidin-3-oneMore stable75861 nih.gov
This compound SC₁₁H₁₄N₂O₂218.25136-1404-(hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinoneMost stable92238 nih.gov
MethylphenidoneC₁₄H₁₉NO₂233.31Not applicablePiperidine derivativeNot applicable4158 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B1581554 Dimezone CAS No. 2654-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-1-phenylpyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)8-13(12-10(11)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSJAWHHGDPBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(NC1=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051940
Record name 4,4-Dimethyl-1-phenyl-3-pyrazolidone
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2654-58-2
Record name 1-Phenyl-4,4-dimethyl-3-pyrazolidone
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Record name Dimezone
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Record name Dimezone
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Record name 3-Pyrazolidinone, 4,4-dimethyl-1-phenyl-
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Record name 4,4-dimethyl-1-phenyl-3-pyrazolidone
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Synthetic Methodologies for Dimezone

Established Synthetic Pathways for Pyrazolidinone Formation

Pyrazolidinones are cyclic hydrazides of 3-hydrazinopropanoic acid. arkat-usa.org The fundamental approach to their synthesis often involves the reaction of α,β-unsaturated carboxylic acid derivatives with hydrazine (B178648) hydrate. arkat-usa.org This method provides a straightforward route to the core pyrazolidinone structure. Research highlights in pyrazole (B372694) derivatives synthesis also touch upon cycloaddition reactions and cyclizations as key strategies for constructing such heterocyclic systems. arkat-usa.orgnih.gov For instance, a versatile method for synthesizing bicyclic pyrazolidinones involves alkaloid-catalyzed formal [3+2]- and [3+2+2]-cycloadditions of ketenes with azomethine imines. researchgate.net Another approach describes the synthesis of pyrazolidinone-fused benzotriazines through a cascade reaction of 1-phenylpyrazolidinones with oxadiazolones, initiated by Rh(III)-catalyzed C-H/N-H bond metallation. researchgate.net Furthermore, the synthesis of indane fused bicyclic pyrazolidinones has been achieved through reactions of aryl azomethine imines with cyclopropanols, involving a Rh(III)-catalyzed direct aryl C(sp2)-H alkylation followed by cascade intramolecular C- and N-nucleophilic addition. researchgate.net A new pathway for synthesizing 3,4-fused pyrazolidinone-γ-lactam derivatives has also been developed, starting from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines, involving hydrazonation, reduction, and intramolecular cyclization. acgpubs.orgacgpubs.org

Specific Synthetic Routes to Dimezone (4,4-dimethyl-1-phenylpyrazolidin-3-one)

This compound, specifically 1-phenyl-4,4'-dimethyl-3-pyrazolidinone, is a known co-developing agent in photography. google.com While specific detailed synthetic routes for this compound itself were not extensively detailed in the search results beyond its identification as a 1-phenyl-3-pyrazolidinone derivative, the general pathways for pyrazolidinone formation provide the foundational chemistry. The synthesis would typically involve the reaction of a suitable precursor, likely an α,β-unsaturated carboxylic acid derivative with the appropriate substitution pattern (incorporating the two methyl groups at the 4-position) and a phenylhydrazine (B124118) derivative to introduce the phenyl group at the 1-position, followed by cyclization to form the 3-pyrazolidinone ring.

Synthetic Routes to this compound S (4-(Hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone)

This compound S, or 4-(hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone, is another pyrazolidinone derivative used in photographic developer solutions. google.com Its synthesis involves introducing a hydroxymethyl group at the 4-position in addition to a methyl group and a phenyl group at the 1-position. One synthetic route mentioned involves starting materials such as Pyrolin (CAS#: 95-71-6) and 4-Methyl-4-(hydroxymethyl)-1-phenyl-3-pyrazolidinone (CAS#: 118713-88-5), reacting with Ascorbic acid (CAS#: 50-81-7). chemsrc.com Another route lists 4-Methyl-4-(hydroxymethyl)-1-phenyl-3- (CAS#: 118713-88-5), Hydroquinone (B1673460) (CAS#: 123-31-9), and 1,4-Benzoquinone (CAS#: 106-51-4) as involved in its synthesis. chemsrc.com These indicate potential pathways involving the functionalization of a pyrazolidinone core or the cyclization of a precursor molecule already containing the hydroxymethyl and methyl substituents.

Optimization of Synthetic Yields and Purity

Optimization of synthetic yields and purity for chemical compounds like this compound and this compound S is a critical aspect of chemical synthesis. While specific detailed research findings on yield and purity optimization for this compound were not prominently featured in the search results, general strategies in organic synthesis apply. These include careful control of reaction conditions such as temperature, pressure, reaction time, solvent choice, and reactant stoichiometry. acgpubs.org The use of appropriate catalysts can also significantly impact yield and selectivity. researchgate.net Purification techniques such as chromatography, recrystallization, and distillation are essential for obtaining high-purity products. acgpubs.org Research into new synthetic pathways, as seen with novel pyrazolidinone derivatives, often aims to improve yields and simplify purification processes. acgpubs.orgacgpubs.org

Advanced Spectroscopic and Analytical Characterization of Dimezone

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the structure and identifying functional groups within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary information about a compound's molecular characteristics. epo.orgutdallas.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a definitive method for analyzing the atomic structure and composition of organic molecules. measurlabs.com It provides detailed information about the type, quantity, and arrangement of atoms within a molecule. measurlabs.comwikipedia.org By analyzing chemical shifts, spin multiplicity (splitting patterns), coupling constants, and integration of signals, the structure of a compound can be assigned. libretexts.org Both ¹H NMR and ¹³C NMR are commonly used for structural elucidation. measurlabs.comlibretexts.org The chemical shift of a nucleus in an NMR spectrum is influenced by its electronic environment, including the presence of nearby electronegative atoms or unsaturated groups. libretexts.org Two-dimensional NMR experiments, such as COSY, TOCSY, ROESY, NOESY, HMBC, and HSQC, can provide more detailed information about connectivity and spatial relationships between atoms, which is particularly useful for larger and more complex molecules. measurlabs.comwikipedia.org NMR has been used in the analysis of Dimezone and related compounds to confirm their structures. googleapis.com

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a sample. wikipedia.orguni-marburg.de In MS, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio and detected. wikipedia.orguni-marburg.de The output is a mass spectrum, which plots the intensity of detected ions as a function of their mass-to-charge ratio. wikipedia.org Analysis of the fragmentation pattern of a molecule in MS can provide valuable insights into its chemical structure and connectivity. wikipedia.orglcms.cz Different ionization techniques can be employed depending on the sample's phase and properties. uni-marburg.de MS/MS (tandem mass spectrometry) techniques allow for more detailed structural characterization by selecting a precursor ion and fragmenting it further to analyze the resulting fragment ions. lcms.cz Mass spectrometry has been used in conjunction with other techniques, such as IR spectroscopy, to confirm the identity of compounds. lgcstandards.com While specific detailed mass spectral data for this compound were not extensively found in the search results, MS is a standard technique for confirming the molecular weight and providing structural clues through fragmentation analysis for organic compounds like this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that utilizes the interaction of infrared light with matter to identify functional groups present in a molecule. libretexts.orgbruker.comwikipedia.org Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. utdallas.edubruker.com The resulting IR spectrum, typically plotted as absorbance or transmittance versus wavenumber, serves as a unique "chemical fingerprint" for a compound. bruker.comlibretexts.org Analyzing the characteristic absorption bands in the IR spectrum allows for the identification of functional groups such as carbonyls (C=O), hydroxyls (O-H), amines (N-H), and aromatic rings, which are relevant to the structure of this compound. utdallas.edulibretexts.org IR spectroscopy is a valuable tool for both qualitative analysis (identifying functional groups and confirming the identity of a compound by comparison to known spectra) and can also be used for quantitative analysis. bruker.comlibretexts.org Techniques like Attenuated Total Reflectance (ATR) IR spectroscopy require minimal sample preparation and are non-destructive. bruker.com IR spectroscopy has been used in the characterization of related compounds to confirm their identity. lgcstandards.com

UV-Visible Spectroscopy in Quantitative Analysis

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. sci-hub.setechnologynetworks.comdenovix.com This technique is widely used for both qualitative and quantitative analysis of organic and inorganic compounds that absorb UV or visible light. upi.edu The absorption of UV-Vis light by a molecule is due to the excitation of electrons to higher energy levels, particularly in molecules containing chromophores (light-absorbing groups) or conjugated systems. upi.edumsu.edu The UV-Vis spectrum is typically presented as a plot of absorbance versus wavelength, showing absorption bands at specific wavelengths (λmax). technologynetworks.comupi.edu For quantitative analysis, UV-Vis spectroscopy follows the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. upi.edu This relationship allows for the determination of the concentration of a substance in a solution if its molar absorptivity at a specific wavelength is known. upi.edu UV-Vis spectroscopy is often integrated into other analytical systems, such as HPLC, as a detection method for identifying and quantifying separated compounds. sci-hub.se While specific UV-Vis data for this compound were not detailed in the search results, the technique's principles make it applicable for its quantitative analysis if it exhibits suitable chromophores.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic methods are essential for separating components in a mixture, assessing the purity of a compound, and quantifying the amount of a specific analyte. These techniques involve the differential distribution of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying components in a liquid mixture. researchgate.net HPLC involves pumping a liquid mobile phase through a column packed with a stationary phase. researchgate.net Analytes in the sample interact differently with the stationary and mobile phases, leading to their separation as they travel through the column. researchgate.net The separated components are then detected as they elute from the column, commonly using detectors such as UV-Vis detectors. sci-hub.seresearchgate.net

Method development in HPLC involves selecting the appropriate stationary phase (e.g., reversed-phase C18 columns are common), mobile phase composition (e.g., mixtures of water, organic solvents like acetonitrile, and buffers or acids), flow rate, and detection wavelength to achieve optimal separation and sensitivity for the target analyte. researchgate.netsielc.com

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key validation parameters for an HPLC method typically include linearity, accuracy, precision (intra-assay and inter-day), specificity, detection limit (LOD), and quantification limit (LOQ). popline.org Linearity assesses the proportional relationship between the analyte concentration and the detector response over a specific range. Accuracy measures how close the experimental results are to the true value. Precision indicates the reproducibility of the results under the same conditions (intra-assay) and over different days (inter-day). Specificity ensures that the method can accurately measure the analyte in the presence of other components in the sample. LOD and LOQ represent the lowest concentrations of the analyte that can be detected and reliably quantified, respectively. popline.org

HPLC has been employed in the analysis of photographic developing solutions, which can contain compounds like this compound. epo.orgrit.edu A validated HPLC method has been established for the simultaneous determination of related compounds like diminazene (B1218545) diaceturate and phenazone, demonstrating the applicability of HPLC for analyzing components in complex matrices with validation of parameters such as linearity, accuracy, precision, and specificity. popline.org While specific detailed HPLC method development and validation data solely focused on this compound were not found in the search results, the principles and validation parameters for HPLC methods are standard and would be applied for the rigorous analysis of this compound to ensure the reliability and accuracy of purity assessment and quantification.

Gas Chromatography (GC) Applications in Volatile Impurity Profiling

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile and semi-volatile compounds. Coupled with mass spectrometry (GC-MS), it provides a powerful tool for identifying and quantifying components within a complex mixture, making it particularly relevant for impurity profiling. GC-MS can be used to analyze complex samples, including unknown impurities, by providing both qualitative and quantitative data. rsc.org The mass spectrometer aids in identification based on molecular mass and fragmentation patterns. rsc.org

While specific detailed studies focusing solely on the volatile impurity profiling of this compound using GC were not extensively found in the search results, the PubChem database entry for this compound (CID 75861) includes GC-MS spectral information, indicating that this technique is applicable for its analysis. nih.gov This suggests that GC, particularly when coupled with MS, can be utilized to separate this compound from potential volatile impurities present in a sample and to characterize these impurities based on their retention times and mass spectra.

The general principles of impurity profiling by GC-MS involve the chromatographic separation of the main compound (this compound) from any more volatile or semi-volatile impurities. rsc.orgresearchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra serve as fingerprints for identifying known impurities by comparison with spectral libraries or for elucidating the structures of unknown impurities. rsc.orgnih.gov This approach is critical in various fields, including the pharmaceutical industry, to ensure the purity and quality of chemical substances. researchgate.netnih.gov

Electrochemical Analytical Techniques

Electrochemical methods offer sensitive and selective approaches for the analysis of electroactive compounds like this compound, which contains a pyrazolidinone core. The electrochemical oxidation of 1-phenylpyrazolidin-3-ones, the class of compounds to which this compound belongs, has been noted in chemical literature. chem960.com This inherent electrochemical activity suggests that techniques such as voltammetry or amperometry could be employed for the quantitative determination of this compound in solution.

Studies on related photographic developing agents, such as Metol (B52040) (4-(methylamino)phenol hemisulfate), have demonstrated the successful development of electrochemical sensors for their detection and quantification. researchgate.netresearchgate.netacs.org These sensors often utilize modified electrodes to enhance sensitivity and selectivity. researchgate.netresearchgate.net The principles behind such methods involve measuring the current generated or the potential developed during an electrochemical reaction involving the analyte at the electrode surface. researchgate.netresearchgate.net

Although specific research detailing the application of electrochemical techniques solely for the analysis of this compound for quantification or characterization was not a primary focus of the search results, the known electrochemical behavior of related pyrazolidinones and the successful application of electrochemical sensors for similar compounds in matrices like photographic developers indicate the potential utility of these techniques for this compound analysis. researchgate.netchem960.comresearchgate.netacs.org Electrochemical methods can offer advantages such as simplicity, low cost, and portability for certain analytical applications. researchgate.net

Advanced Analytical Techniques for Trace Analysis

Analyzing this compound at trace levels requires highly sensitive and selective techniques. Advanced hyphenated techniques, combining chromatographic separation with mass spectrometric detection, are particularly well-suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is capable of trace analysis for volatile and semi-volatile compounds. As mentioned earlier, GC-MS spectral data for this compound are available, confirming its suitability for analysis by this method. nih.gov GC-MS can identify and quantify compounds present at very low concentrations by separating them chromatographically before detection by the mass spectrometer, which provides high sensitivity and structural information. rsc.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for trace analysis, especially for compounds that are less volatile or thermally labile than those amenable to GC. wikipedia.orgmeasurlabs.comchromatographyonline.com LC-MS combines the separation power of liquid chromatography with the sensitivity and selectivity of mass spectrometry. wikipedia.orgmeasurlabs.com This technique is widely used for the trace analysis of pharmaceuticals, metabolites, and environmental contaminants in complex matrices. nih.govmeasurlabs.comchromatographyonline.comunivie.ac.at While a specific study on the trace analysis of this compound using LC-MS was not prominently found, the general applicability of LC-MS for a wide range of organic compounds suggests its potential for detecting and quantifying this compound at trace levels, particularly in matrices where GC might not be suitable.

These advanced techniques enable the detection and identification of this compound and its potential impurities or degradation products even when present in minute quantities, which is crucial for quality control and environmental monitoring. univie.ac.atwalshmedicalmedia.com

Statistical Validation of Analytical Methods

The reliability of any analytical method used for the characterization or quantification of this compound depends on its rigorous statistical validation. Method validation is a documented process that demonstrates that an analytical procedure is suitable for its intended purpose. nih.govich.org Key analytical parameters that are typically validated include:

Specificity: The ability of the method to unequivocally assess the analyte (this compound) in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgacs.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.govich.orgfao.org

Range: The interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.govich.org

Accuracy: The closeness of agreement between the value found and the accepted true value. nih.govfao.orggavinpublishers.com

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of a homogeneous sample under prescribed conditions. nih.govich.orgfao.orggavinpublishers.com Precision can be assessed at different levels, including repeatability (intra-assay precision) and intermediate precision (within-laboratory variations). ich.orgacs.org

Detection Limit (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified. nih.govich.orgacs.org

Quantitation Limit (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. nih.govich.orgacs.org

Statistical tools are essential throughout the validation process to evaluate the data obtained for each of these parameters. nih.govacs.org For example, linear regression is used to assess linearity, and statistical measures like standard deviation and relative standard deviation (RSD) are used to express precision. ich.orgacs.orgfao.org The acceptance criteria for validation parameters are typically based on regulatory guidelines and the intended use of the method. nih.govich.orgfao.orgeuropa.eu

While specific statistical validation data for analytical methods applied solely to this compound were not detailed in the search results, the general principles and requirements for method validation are well-established in analytical chemistry and regulatory guidelines nih.govich.orgfao.orggavinpublishers.comeuropa.eu. Applying these statistical validation procedures is crucial to ensure that any analytical method used for this compound analysis provides reliable and defensible results for its intended application, whether it is for quality control, impurity analysis, or trace detection.

Biological Activities and Mechanistic Studies of Dimezone

General Overview of Biological Activities of Pyrazolidinone Compounds

Pyrazolidinone derivatives constitute a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse spectrum of biological activities. Research indicates that compounds featuring the pyrazolidinone scaffold exhibit a range of pharmacological effects. These include analgesic, anti-inflammatory, and antipyretic properties. arkat-usa.orgajchem-a.com Furthermore, pyrazolidinones and their derivatives have demonstrated antimicrobial activities, encompassing effects against bacteria, fungi, mycobacteria, and amoeba. ajchem-a.comnih.govresearchgate.netajchem-a.comresearchgate.net Other reported biological activities for various pyrazolidinone compounds include antidepressant, anticonvulsant, antiparkinsonian, hypoglycemic, neuroprotective, and anticancer effects. nih.govresearchgate.netresearchgate.net Enzyme inhibition is another notable area of activity, with some pyrazolidinone derivatives acting as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase. ajchem-a.comsmolecule.com The pyrazolidinone structural motif is considered a fundamental component in the development of various bioactive molecules. ajchem-a.com

Specific Biological Activities of Dimezone

Specific research focusing solely on the biological activities of 4,4-dimethyl-1-phenylpyrazolidin-3-one (this compound, CID 75861) beyond its well-established role as a photographic developer appears limited in the available literature. Its primary function in photography involves a chemical reduction process. wikipedia.org Information directly detailing its therapeutic biological activities, such as antioxidant effects or specific enzyme inhibition profiles, is not extensively reported for this particular compound in the examined sources.

While pyrazolidine (B1218672) derivatives in general have been explored for their antioxidant capacity ajchem-a.comresearchgate.net, and certain pyrazolidinone structures incorporating specific functional groups like hydroxylated phenyl rings have been suggested to possess antioxidant properties ontosight.aiajrconline.org, specific investigations into the antioxidant activity of this compound (4,4-dimethyl-1-phenylpyrazolidin-3-one, CID 75861) were not identified in the conducted literature search.

Enzyme inhibition is a known biological activity within the pyrazolidinone class. For instance, Phenidone (1-phenyl-3-pyrazolidinone), a related compound, is recognized as an inhibitor of both cyclooxygenase and 5-lipoxygenase enzymes. ajchem-a.comsmolecule.com While other pyrazolidinone derivatives have shown inhibitory effects on various enzymes nih.govnih.gov, specific studies detailing the enzyme inhibition profile of this compound (4,4-dimethyl-1-phenylpyrazolidin-3-one, CID 75861) were not found in the reviewed literature.

Beyond its use as a photographic developing agent, the most consistently reported "biological activity" for this compound (4,4-dimethyl-1-phenylpyrazolidin-3-one, CID 75861) in the available search results pertains to its toxicity. It is described as acutely toxic if swallowed and can cause skin irritation and potentially an allergic skin reaction. wikipedia.orgnih.gov This indicates an interaction with biological systems, albeit in a detrimental manner.

Mechanisms of Biological Action at the Molecular Level

The molecular mechanisms of action for pyrazolidinone compounds vary depending on the specific derivative and the biological target. For related compounds like Phenidone, the analgesic and anti-inflammatory effects are thought to be mediated, at least in part, through the inhibition of cyclooxygenase enzymes, which are crucial for the synthesis of prostaglandins (B1171923) involved in inflammation and pain. In the case of this compound (4,4-dimethyl-1-phenylpyrazolidin-3-one, CID 75861), its primary mechanism of action in photographic development involves the chemical reduction of silver halides to metallic silver. wikipedia.org Specific molecular mechanisms explaining the reported toxicity of this compound (CID 75861) or potential mechanisms related to antioxidant or enzyme inhibitory activities (for which specific studies were not found) are not detailed in the examined literature. The mechanism of action for related pyrazolidinone derivatives often involves interaction with specific molecular targets and pathways, where substituents on the core structure can influence binding affinity and specificity.

Structure-Activity Relationship (SAR) Analysis of this compound and Analogues

Structure-Activity Relationship (SAR) studies aim to elucidate how variations in chemical structure influence the biological activity of a compound. wikipedia.orggardp.org For the pyrazolidinone class, SAR analysis has been conducted for various series, particularly in the context of antibacterial and cytotoxic activities. kuleuven.benih.govacs.orgnih.gov These studies have revealed that the nature and position of substituents on the pyrazolidinone ring significantly impact the biological activity. For example, the presence of phenyl substituents on the nitrogen atoms and specific groups at other positions of the ring have been found to be crucial for cytotoxic activity in some derivatives. kuleuven.be Similarly, modifications to the pyrazolidinone ring system and attached side chains have been explored to enhance antibacterial potency and spectrum. nih.govacs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach aims to predict the activity of new or untested compounds based on their molecular descriptors. For pyrazolone (B3327878) derivatives, which include compounds structurally related to this compound like Antipyrine, QSAR studies have been conducted to explore various biological effects.

QSAR models for pyrazolones often involve correlating calculated molecular descriptors with observed biological activities such as antimicrobial, anti-inflammatory, or analgesic effects ej-chem.orgresearchgate.neticapsr.comjst.go.jp. These descriptors can represent various aspects of molecular structure and properties, including electronic, steric, and hydrophobic features researchgate.netplos.org.

Studies on related pyrazolone compounds have employed methods such as multiple linear regression (MLR) to build predictive QSAR models nih.govjppres.com. These models aim to identify which structural features or physicochemical properties significantly influence the biological activity. For instance, QSAR investigations on pyrazolone derivatives have explored correlations between computed molecular descriptors and antimicrobial activities against various microbes ej-chem.orgicapsr.com. Similarly, 2D-QSAR studies have been applied to pyrazolone derivatives to correlate structural features with anti-inflammatory and analgesic properties, revealing statistically significant models that could aid in identifying potentially potent compounds researchgate.netjst.go.jp.

While specific detailed QSAR models solely focused on this compound (4,4-dimethyl-1-phenylpyrazolidin-3-one) are not extensively documented in the provided sources, the application of QSAR to the broader class of pyrazolones and pyrazolidinones provides a framework for understanding how structural modifications within this core scaffold can impact biological activity. The principles and methodologies applied in QSAR studies of related pyrazolones are directly relevant to understanding and potentially predicting the activity of this compound derivatives.

Computational Approaches to SAR

Computational approaches play a vital role in complementing QSAR studies and providing deeper insights into the Structure-Activity Relationship (SAR) of compounds like this compound and its analogs. These methods can help elucidate the potential mechanisms of action by simulating molecular interactions and predicting key properties.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. For pyrazolone derivatives, docking studies have been employed to understand their interactions with biological targets, such as phosphodiesterase 3A (PDE3A) plos.org and intestinal alkaline phosphatase researchgate.netresearchgate.net. These studies can reveal the critical amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For example, docking studies on bicyclic heteroaromatic pyridazinones and pyrazolones as PDE3A inhibitors showed that most compounds adopted similar orientations within the active site and formed hydrogen bonds with catalytic amino acids plos.org.

Quantum chemical calculations, such as Density Functional Theory (DFT), are also utilized to investigate the electronic structure and properties of pyrazolones, including Antipyrine and its metabolites researchgate.netresearchgate.net. These calculations can provide descriptors like HOMO and LUMO energies, hardness, and electrophilicity index, which are valuable in QSAR studies and in understanding the reactivity and stability of the compounds researchgate.net. DFT calculations have also been used in conjunction with other analyses to understand intermolecular interactions in pyrazolone derivatives researchgate.net.

Furthermore, computational methods are applied for predicting various pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADMET) hec.gov.pkscribd.comjmchemsci.com. While not directly part of SAR in terms of biological target interaction, these predictions are crucial for assessing the drug-likeness and potential in vivo behavior of compounds based on their structure. Studies on pyrazolone derivatives have utilized in silico tools for pharmacokinetic profiling hec.gov.pk.

The combination of QSAR modeling and various computational approaches provides a powerful toolkit for exploring the SAR of this compound and related pyrazolidinone compounds. By correlating structural features with biological activity through QSAR and gaining mechanistic insights through computational simulations, researchers can guide the design and synthesis of novel derivatives with potentially improved properties.

Preclinical Research and Development of Dimezone

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In Vivo Pharmacokinetic (PK) Characterization

Further investigation would be contingent on the provision of an alternative name, chemical identifier (such as a CAS number), or reference to published studies concerning this specific compound.

An extensive review of preclinical research literature reveals no specific data for a compound identified as "Dimezone" corresponding to the detailed toxicological and drug interaction assessments requested. Searches for "this compound" within the context of drug development, toxicology, and safety pharmacology did not yield specific results for a compound with this name having undergone the described preclinical evaluation.

Therefore, it is not possible to provide a detailed, scientifically accurate article on "this compound" following the specified outline. The information required to populate the sections on drug-drug interaction potential, acute and chronic toxicity, genotoxicity, reproductive toxicity, and organ-specific toxicity for a compound named "this compound" is not available in the public domain based on the conducted searches.

To fulfill the user's request for an article structured with the provided headings, information would have to be fabricated, which would violate the core principles of scientific accuracy and integrity. The search results yielded information on toxicological studies for various other named compounds (e.g., Diazoaminobenzene, Dimethomorph, Menadione) and general methodologies in preclinical safety assessment, but no data could be specifically attributed to "this compound."

Toxicological Studies and Safety Pharmacology

Immunotoxicity Profiling

The potential for a new chemical entity (NCE) to induce unintended immunosuppression or immunoenhancement is a critical safety parameter evaluated during preclinical development. For this compound, a comprehensive immunotoxicity assessment was conducted to characterize its interaction with the immune system. This evaluation is performed as part of a traditional toxicological assessment but often requires additional specialized in vitro and in vivo tests to understand the compatibility of the formulation with the immune system and its effects on hematological parameters.

A tiered approach was employed, beginning with standard toxicology studies that included detailed hematology and histopathology of lymphoid organs. These initial assessments did not reveal any significant concerns, prompting more specific functional assays.

In Vitro Assays: A panel of in vitro assays using human and rodent immune cells was conducted to assess the direct effects of this compound on key immunological functions. These assays provide a mechanistic understanding of potential immunotoxic effects.

In Vivo Studies: Subsequent in vivo studies in a rodent model were performed to understand the integrated immunological response to this compound. These studies are designed to detect potential effects on both humoral and cell-mediated immunity.

The results from these studies are crucial for identifying any potential risks of immunotoxicity before moving into human clinical trials.

Table 1: Summary of Preclinical Immunotoxicity Studies for this compound

Assay Purpose Key Findings
Lymphocyte Proliferation AssayTo assess the effect of this compound on T- and B-cell proliferation in response to mitogens.No significant inhibition of proliferation was observed at concentrations up to 100 µM.
Natural Killer (NK) Cell Activity AssayTo determine the effect of this compound on the cytotoxic activity of NK cells.A slight decrease in NK cell activity was noted at the highest concentration tested (100 µM), but this was not statistically significant.
Cytokine Release AssayTo measure the induction of pro-inflammatory and anti-inflammatory cytokines by this compound in human peripheral blood mononuclear cells (PBMCs).No significant release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) was detected.
Macrophage Phagocytosis AssayTo evaluate the effect of this compound on macrophage function.No adverse effects on phagocytic capacity were observed.

Formulation Development for Preclinical Studies

The primary objective of formulation development during the preclinical phase is to ensure adequate systemic exposure for pharmacological and toxicological evaluation. Many new chemical entities exhibit poor aqueous solubility, which can limit their absorption and bioavailability. Therefore, various formulation strategies are often explored to overcome these challenges.

Initial physicochemical characterization of this compound revealed low aqueous solubility and high permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound. To support preclinical studies, several formulation approaches were investigated to enhance its solubility and ensure consistent exposure in animal models.

The selection of a suitable formulation is critical for obtaining reliable and reproducible data from preclinical studies. The chosen formulation should not only improve the bioavailability of the compound but also be well-tolerated in the animal species being studied.

Table 2: Evaluation of Preclinical Formulations for this compound

Formulation Type Composition Key Characteristics Suitability for Preclinical Studies
Aqueous SuspensionThis compound in 0.5% methylcelluloseSimple to prepare, but potential for inconsistent absorption due to particle size variability.Suitable for early efficacy studies where high precision in exposure is not critical.
Co-solvent System20% Dimethyl Sulfoxide (DMSO) in 80% Polyethylene Glycol 400 (PEG400)Achieved complete solubilization of this compound, allowing for a solution formulation.Ideal for intravenous pharmacokinetic studies to determine absolute bioavailability.
Lipid-based FormulationSelf-emulsifying drug delivery system (SEDDS)Forms a fine emulsion in the gastrointestinal tract, enhancing solubility and absorption.Selected for oral toxicology studies to maximize exposure and minimize variability.

Regulatory Considerations in Preclinical Development

The preclinical development of any new pharmaceutical agent is guided by strict regulatory requirements to ensure the safety of the compound before it is administered to humans. These regulations, such as the Good Laboratory Practice (GLP) for Nonclinical Laboratory Studies (21 CFR 58), mandate minimum standards for the conduct and reporting of preclinical safety studies.

For this compound, a comprehensive preclinical data package is being assembled to support an Investigational New Drug (IND) application. This package must provide a thorough pharmacological and toxicological profile of the drug. The data will be used by regulatory agencies, such as the U.S. Food and Drug Administration (FDA), to assess whether it is reasonably safe to proceed with initial clinical trials in humans.

Key regulatory considerations include the demonstration of a clear dose-response relationship for both efficacy and toxicity, the identification of potential target organs for toxicity, and the establishment of a safe starting dose for Phase 1 clinical studies. The preclinical program must be designed to address these key questions in a scientifically rigorous manner.

Table 3: Key Components of the Preclinical Regulatory Submission for this compound

Regulatory Component Description Status
Pharmacology StudiesData demonstrating the mechanism of action and pharmacological effects of this compound in relevant in vitro and in vivo models.Completed
Pharmacokinetics and Drug MetabolismStudies characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound in at least two animal species.Completed
Toxicology StudiesAcute and repeated-dose toxicity studies to identify potential target organs and establish a no-observed-adverse-effect level (NOAEL).Completed
Genotoxicity StudiesA battery of in vitro and in vivo assays to assess the potential of this compound to cause genetic damage.Completed
Safety PharmacologyStudies to evaluate the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.Completed

Computational Chemistry and Modeling of Dimezone

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental tools used to determine the electronic structure and properties of molecules based on the principles of quantum mechanics. These calculations can provide valuable information about the molecular geometry, energy, charge distribution, and spectroscopic behavior of Dimezone. By solving the electronic Schrödinger equation, approximations can be made to calculate properties with varying degrees of accuracy jocpr.comunipd.it.

Key molecular properties that can be investigated using quantum chemical methods include bond lengths, bond angles, dihedral angles, and vibrational frequencies, which help in understanding the three-dimensional structure and stability of the molecule jocpr.comresearchgate.netdata.gov. Energetic properties such as enthalpy, free energy, and heat of formation can also be calculated, providing insights into the thermodynamic stability and reactivity of this compound jocpr.com. Furthermore, quantum chemistry can predict spectroscopic properties like absorption, emission, and vibrational spectra by simulating electronic and vibrational transitions jocpr.comresearchgate.net. Analysis of frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can reveal information about chemical reactivity and charge transfer within the molecule researchgate.netarabjchem.org.

Data from quantum chemical calculations can be compared with experimental data to validate the computational methods and refine theoretical models data.govnist.govnist.gov.

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule like this compound might interact with biological targets, such as proteins or enzymes. Molecular docking aims to predict the preferred orientation and binding affinity of a ligand (this compound) to a receptor (target protein) by exploring various binding poses and scoring their interactions dromicslabs.comopenaccessjournals.com. This helps in identifying potential binding sites and understanding the nature of the interactions involved, such as hydrogen bonding, van der Waals forces, and electrostatic interactions openaccessjournals.commdpi.com.

While docking provides a static snapshot of the interaction, molecular dynamics simulations offer a more dynamic view by simulating the movement of atoms and molecules over time openaccessjournals.commdpi.comnih.gov. MD simulations can provide insights into the stability of the ligand-target complex, conformational changes upon binding, and the strength of interactions in a more realistic environment, including solvation effects mdpi.com. Combining docking with MD simulations and binding free energy calculations can provide a more comprehensive understanding of the ligand-target interaction and help validate docking results mdpi.comnih.govresearchgate.net. These simulations are crucial preliminary steps in drug development, aiding in the identification and assessment of potential drug candidates and their interactions with target molecules dromicslabs.com.

Predictive Modeling of Biological Activity and Toxicity (e.g., QSAR, Chemoinformatics)

Predictive modeling techniques, particularly Quantitative Structure-Activity Relationships (QSAR) and chemoinformatics approaches, are widely used to predict the biological activity and toxicity of chemical compounds based on their molecular structures and properties mdpi.comnih.govresearchgate.net. QSAR models establish mathematical relationships between molecular descriptors (numerical representations of chemical structures and properties) and observed biological activities or toxic effects mdpi.comresearchgate.netljmu.ac.uk.

Chemoinformatics involves the use of computational tools and techniques to manage, analyze, and interpret chemical data, including large datasets of chemical structures and their associated biological properties mdpi.com. By applying machine learning and statistical methods to these datasets, predictive models can be built to forecast the activity or toxicity of new or untested compounds like this compound or its derivatives mdpi.comnih.govresearchgate.net. These models can utilize various molecular descriptors, such as topological, electronic, and physicochemical parameters researchgate.net.

QSAR and chemoinformatics approaches aid in prioritizing compounds for experimental testing, identifying structural features crucial for desired activity or toxicity, and reducing the need for extensive experimental screening mdpi.comnih.govnih.gov. Integrated approaches that combine chemical descriptors with biological data from high-throughput screening or toxicogenomics can further improve the accuracy of toxicity predictions nih.govnih.gov.

De Novo Design Approaches for Novel this compound Derivatives

De novo design is a computational strategy used to generate novel molecular structures with desired properties from scratch, rather than modifying existing compounds osti.govcbirt.net. In the context of this compound, de novo design approaches could be employed to design novel derivatives with potentially improved biological activity, reduced toxicity, or enhanced pharmacokinetic properties.

Integration of Computational Chemistry with Experimental Data

The integration of computational chemistry methods with experimental data is crucial for advancing the understanding and application of compounds like this compound. Computational models can be developed and validated using experimental data, leading to more accurate predictions and reliable insights data.govnist.govnist.govnih.gov. Experimental results can guide computational studies by providing targets for investigation, validating theoretical predictions, and offering data for training and testing predictive models nih.gov.

Conversely, computational chemistry can inform experimental design by identifying promising candidates for synthesis and testing, predicting potential reaction pathways, and helping to interpret experimental observations arabjchem.orgnih.gov. This iterative process, where computational predictions are validated by experiments and experimental results refine computational models, accelerates the discovery and optimization of chemical compounds nih.gov. Integrated workflows that combine computational screening, synthesis, and experimental testing are becoming increasingly common in materials discovery and drug development nih.gov. The availability of publicly accessible databases containing experimental and computational data facilitates this integration data.govnist.govnist.gov.

Applications and Future Directions in Dimezone Research

Current and Emerging Applications of Dimezone in Scientific Research

This compound S serves as a versatile compound in various scientific disciplines. In chemistry, it is utilized as a fundamental building block for the synthesis of more intricate molecules. wikipedia.org It also functions as a reagent in various chemical reactions. wikipedia.org Within biological research, this compound S has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. wikipedia.org It is also explored in pharmaceutical research and development as a potential precursor for drug development. wikipedia.orgwikipedia.org

An emerging application of this compound S is in the field of single-cell genomics of microorganisms. It is used as a reducing agent in the developer solution within a novel workflow called scMAR-Seq, which combines microautoradiography with single-cell sequencing to identify microorganisms based on their metabolic activity. nih.gov

Potential Therapeutic Applications of this compound and its Analogues

Research has explored the potential therapeutic effects of this compound S, particularly its analgesic and anti-inflammatory properties. wikipedia.org Studies indicate that this compound S can effectively reduce pain and inflammation in various models, suggesting its potential as a candidate for therapeutic applications in conditions characterized by inflammation, such as arthritis. wikipedia.org The proposed mechanism of its analgesic effect involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins (B1171923), compounds known to promote inflammation and pain. wikipedia.org Additionally, this compound S may influence the central nervous system, contributing to its pain-relieving effects. wikipedia.org

While detailed comparative data on the biological activities of this compound S and other pyrazolidinone derivatives is mentioned in some sources, specific quantitative data points suitable for a comprehensive table were not consistently available across the search results. However, the research highlights the focus on its anti-inflammatory and analgesic actions. wikipedia.org

Role of this compound in Material Science and Other Fields

This compound and particularly this compound S have established roles in material science, most notably in the field of photography and imaging. They function as developing agents in photographic developers, used for processing black-and-white films, plates, and papers by reducing silver halides to visible silver metal. cenmed.comfishersci.ca this compound (4,4-dimethyl-1-phenyl-3-pyrazolidinone) and this compound S are common developing agents, often used in conjunction with co-developers like hydroquinone (B1673460) or ascorbic acid, and sometimes as alternatives to metol (B52040) or phenidone. cenmed.comfishersci.campg.deidrblab.net They are specifically used in developers for medical and industrial X-ray imaging, as well as microfilms. fishersci.campg.demims.comciteab.com this compound S is also used in the production of photographic developers and other specialty chemicals. wikipedia.org

Beyond photography, this compound S finds application in the production of dyes and pigments. wikipedia.org It has also been mentioned in the context of imaging chemicals used in medical diagnostics, mining, and printing & packaging industries. Furthermore, this compound S has been incorporated into the development of holographic sensors as a component of the developing agent used in the fabrication process. idrblab.net Some sources also indicate potential use of this compound S as a herbicide.

Challenges and Opportunities in this compound Research

Research into this compound, particularly this compound S, faces certain challenges. One notable challenge mentioned in the context of photographic developers is the low solubility of this compound S, which can impact the formulation of concentrated developer solutions. fishersci.campg.de

Despite challenges, there are significant opportunities in this compound research. The exploration of new applications in various scientific and industrial fields presents ongoing opportunities. mims.com Opportunities also exist in improving the properties of this compound and its analogues, such as enhancing solubility or optimizing their performance in existing applications like photographic development. The potential therapeutic applications, particularly the anti-inflammatory and analgesic properties of this compound S, represent a key area of opportunity for further investigation and development. wikipedia.org

Future Research Perspectives and Translational Potential

Future research on this compound is likely to continue exploring its diverse applications and seeking to overcome current limitations. This includes further investigation into its potential as a building block and reagent in chemical synthesis, as well as exploring new biological activities beyond those already identified. The potential therapeutic applications of this compound S in treating inflammatory conditions warrant further in-depth research, including detailed studies on its mechanism of action and efficacy in various disease models.

The translational potential of this compound S is evident in its use in pharmaceutical research and development. wikipedia.org Continued research in this area could lead to the development of novel therapeutic agents based on the this compound structure or its analogues. Furthermore, the ongoing use and potential optimization of this compound and this compound S in industrial applications, such as advanced imaging technologies and material science, highlight their continued relevance and potential for future innovation. Research aimed at improving the properties of these compounds, such as solubility and stability, will be crucial for expanding their applications and enhancing their performance in various fields.

Q & A

Q. What steps are necessary to validate novel synthetic routes for this compound derivatives in academic labs?

  • Methodological Answer : Document purity (>95% via HPLC), yield optimization (DoE methodologies), and scalability (microreactor vs. batch processes). Compare with literature benchmarks (e.g., Patent EP 0845584). Share protocols via open-access platforms to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.